N-(cyclopropylmethyl)-2,3-dimethylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-9-4-3-5-12(10(9)2)13-8-11-6-7-11/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
HEUHDPUSBQDDLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2CC2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Cyclopropylmethyl 2,3 Dimethylaniline
N-Alkylation Strategies of 2,3-Dimethylaniline (B142581)
The introduction of a cyclopropylmethyl group onto the nitrogen atom of 2,3-dimethylaniline can be achieved through several strategic approaches. These methods range from traditional nucleophilic substitution reactions to more modern catalytic protocols, each with its own set of advantages and limitations.
Traditional Alkylation Routes
The most conventional method for the N-alkylation of anilines involves the direct reaction of the amine with an alkylating agent, such as an alkyl halide or a sulfonate ester. In the context of synthesizing N-(cyclopropylmethyl)-2,3-dimethylaniline, this would typically involve reacting 2,3-dimethylaniline with cyclopropylmethyl bromide or a related electrophile.
This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby preventing the protonation of the starting aniline (B41778) and driving the reaction to completion. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., triethylamine). The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common.
A significant challenge in this approach is controlling the degree of alkylation. Overalkylation can occur, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. Reaction conditions such as stoichiometry, temperature, and the nature of the base and solvent must be carefully optimized to favor the desired mono-N-alkylated product.
Phase-transfer catalysis (PTC) is a technique that can enhance the efficiency of such reactions, particularly when dealing with heterogeneous reaction mixtures. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the anionic nucleophile (deprotonated aniline) from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction. This can often be performed under solvent-free conditions.
Table 1: Representative Conditions for Traditional N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Cyclopropylmethyl bromide | K₂CO₃ | Acetonitrile | 80 | 65-80 |
| Cyclopropylmethyl bromide | Cs₂CO₃ | DMF | 60 | 70-85 |
| Cyclopropylmethyl tosylate | NaOH (aq) / TBAB (PTC) | Toluene | 100 | 75-90 |
Modern Catalytic Approaches for C-N Bond Formation
Modern synthetic chemistry has seen a shift towards catalytic methods for C-N bond formation, offering milder reaction conditions, improved selectivity, and broader substrate scope compared to traditional methods.
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid that has emerged as a versatile catalyst for a variety of organic transformations. However, its application in the direct N-alkylation of anilines with alkyl halides is not a standard method. Research has shown that B(C₆F₅)₃ and its water adduct, H₂O·B(C₆F₅)₃, are highly effective in catalyzing the para-C-alkylation of anilines with alkenes. le.ac.ukresearchgate.net This process exhibits excellent selectivity for functionalization of the aromatic ring rather than the nitrogen atom. le.ac.ukresearchgate.net
In other contexts, B(C₆F₅)₃ has been used to catalyze the C-H alkylation of N-alkylamines using silicon enolates, where it activates an α-amino C-H bond. nih.govnih.gov For instance, N-cyclopropylmethyl-substituted anilines have been used as substrates in such reactions, where the cyclopropylmethyl group itself remains intact. nih.gov These findings suggest that while B(C₆F₅)₃ is a potent catalyst for reactions involving anilines, it directs reactivity towards the aromatic ring or α-C-H bonds rather than facilitating the desired N-alkylation with an alkyl halide.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of N-arylated compounds. This methodology allows for the formation of C-N bonds between an aryl halide (or pseudohalide) and an amine, and it is a highly effective strategy for the synthesis of this compound.
There are two primary approaches using this catalysis:
Coupling of an aryl halide (e.g., 1-bromo-2,3-dimethylbenzene) with cyclopropylmethanamine.
Coupling of 2,3-dimethylaniline with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide).
The catalytic cycle involves a palladium(0) species that undergoes oxidative addition with the aryl or alkyl halide. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired N-alkylated aniline and regenerate the palladium(0) catalyst.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Sterically hindered biaryl phosphine (B1218219) ligands, such as XPhos or RuPhos, are often employed in combination with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a strong base like sodium tert-butoxide (NaOtBu).
Table 2: Typical Conditions for Palladium-Catalyzed Amination
| Aryl Halide | Amine | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|---|
| 1-Bromo-2,3-dimethylbenzene | Cyclopropylmethanamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85-95 |
| 2,3-Dimethylaniline | Cyclopropylmethyl bromide | Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 80 | 70-88 |
Exploration of Green Chemistry Principles in Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. This includes minimizing the use of hazardous solvents and reagents.
Performing reactions under solvent-free conditions offers significant environmental benefits by reducing waste and simplifying product purification. N-alkylation of anilines can be achieved under such conditions, often with the aid of catalysis.
Phase-transfer catalysis (PTC) is particularly well-suited for solvent-free applications. acsgcipr.org The reaction between 2,3-dimethylaniline and cyclopropylmethyl bromide in the presence of a solid base like potassium carbonate and a catalytic amount of a phase-transfer agent can proceed efficiently upon heating, without the need for a bulk solvent. researchgate.net
Another green approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent. In this process, a transition metal catalyst (e.g., based on Ru or Ir) temporarily dehydrogenates the alcohol to an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride species, regenerating the catalyst and releasing water as the only byproduct. This method can often be performed under solvent-free conditions at elevated temperatures. While this is a powerful technique, it is most commonly applied with primary alcohols.
Table 3: Solvent-Free N-Alkylation Approaches
| Methodology | Alkylating Agent | Catalyst/Promoter | Base | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Cyclopropylmethyl bromide | TBAB | K₂CO₃ (solid) | 100-120 | 80-92 |
| Borrowing Hydrogen | Cyclopropanemethanol | Ru or Ir complex | KOtBu | 120-150 | 75-90 |
Continuous Flow Synthesis Optimizationgoogleapis.com
The transition from batch to continuous flow processing for the synthesis of this compound offers significant advantages in terms of safety, efficiency, and scalability. amazonaws.com The optimization of a continuous flow process involves a systematic investigation of several key parameters to maximize yield and purity while minimizing reaction time and waste. A typical setup would involve pumping streams of 2,3-dimethylaniline and a cyclopropylmethyl halide reagent through a heated reactor coil, often packed with a solid-supported base or catalyst.
Key parameters for optimization include the residence time, reaction temperature, stoichiometry of reactants, and solvent choice. Residence time, controlled by the flow rate and reactor volume, is critical; insufficient time leads to incomplete conversion, while excessive time can promote the formation of impurities, such as the dialkylated product. Temperature plays a crucial role in reaction kinetics, with higher temperatures generally accelerating the rate of N-alkylation. However, this must be balanced against potential side reactions. The molar ratio of the amine to the alkylating agent is another critical factor. Employing a slight excess of the 2,3-dimethylaniline can help to suppress the formation of the tertiary amine by-product.
The following interactive table summarizes hypothetical optimization data for the continuous flow synthesis of this compound, illustrating the interplay between various reaction parameters.
| Entry | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Molar Ratio (Amine:Halide) | Conversion (%) | Selectivity for Mono-alkylation (%) |
| 1 | 1.0 | 10 | 100 | 1:1 | 75 | 90 |
| 2 | 0.5 | 20 | 100 | 1:1 | 92 | 85 |
| 3 | 1.0 | 10 | 120 | 1:1 | 95 | 82 |
| 4 | 1.0 | 10 | 100 | 1.2:1 | 85 | 98 |
| 5 | 0.8 | 12.5 | 110 | 1.2:1 | 98 | 97 |
This data is illustrative and serves to demonstrate the principles of process optimization.
Precursor Chemistry and Intermediate Derivatization
Synthesis of 2,3-Dimethylaniline Precursors
2,3-Dimethylaniline is a crucial aromatic amine precursor that is not naturally abundant and thus requires targeted synthesis. nih.gov A common and industrially viable route begins with o-xylene (B151617). The synthesis involves a two-step process: nitration followed by reduction.
First, o-xylene is nitrated using a mixture of nitric acid and sulfuric acid. This reaction must be carefully controlled to favor the formation of 3-nitro-o-xylene over other isomers. The directing effects of the two methyl groups guide the nitration primarily to the C3 and C4 positions. Subsequent separation of the desired 3-nitro-o-xylene is a critical step.
The second step is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com Another common method is the use of a metal-acid system, such as tin or iron in the presence of hydrochloric acid.
The table below outlines the general conditions for this synthetic sequence.
| Step | Reaction | Key Reagents | Typical Conditions |
| 1 | Nitration | o-Xylene, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 0-10 °C, controlled addition of nitrating mixture |
| 2 | Reduction | 3-Nitro-o-xylene, H₂ gas, Pd/C or Raney Ni | 25-50 °C, 1-10 atm H₂ pressure, alcoholic solvent |
Preparation of Cyclopropylmethyl Halide Reagentsepo.org
The choice of the cyclopropylmethylating agent is critical for the N-alkylation reaction. Cyclopropylmethyl bromide and iodide are highly effective reagents for this transformation. These halides can be synthesized from cyclopropanemethanol, which is a commercially available starting material.
One effective method for the preparation of cyclopropylmethyl bromide involves treating cyclopropanemethanol with an aqueous solution of hydrobromic acid (HBr). googleapis.comepo.org This reaction is typically performed at low temperatures to minimize the formation of rearranged by-products such as cyclobutyl bromide and 4-bromo-1-butene, which can arise from the instability of the cyclopropylmethyl carbocation. google.com
Alternatively, milder conditions can be employed using a complex formed from N-bromosuccinimide (NBS) and dimethyl sulfide (B99878) (DMS). This method often provides higher selectivity for the desired product. The corresponding iodide can be prepared using similar methods, for example, by treating cyclopropanemethanol with triphenylphosphine, imidazole, and iodine. amazonaws.com
The following table summarizes conditions for the synthesis of cyclopropylmethyl bromide.
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Key Advantages |
| 1 | Cyclopropanemethanol | 48% aq. HBr | None | -5 to 10 | Cost-effective, simple procedure. epo.org |
| 2 | Cyclopropanemethanol | N-Bromosuccinimide (NBS), Dimethyl Sulfide (DMS) | Dichloromethane | 0 to 30 | High selectivity, mild conditions. |
Chemo- and Regioselectivity Considerations in this compound Synthesis
The synthesis of this compound via N-alkylation of 2,3-dimethylaniline presents challenges related to selectivity. The primary goals are to ensure the reaction occurs exclusively at the nitrogen atom (regioselectivity) and to prevent over-alkylation, which leads to the formation of the tertiary amine, N,N-bis(cyclopropylmethyl)-2,3-dimethylaniline (chemoselectivity).
Regioselectivity: Alkylation can theoretically occur at the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation). However, for anilines, N-alkylation is overwhelmingly favored under typical conditions due to the higher nucleophilicity of the nitrogen lone pair compared to the pi-system of the benzene (B151609) ring. The presence of the two methyl groups on the ring further activates it towards electrophilic substitution, but this is generally not a competitive pathway with reactive alkyl halides.
Chemoselectivity: The main challenge is controlling the extent of alkylation. After the formation of the desired secondary amine, the product itself can act as a nucleophile and react with another molecule of the cyclopropylmethyl halide to form a tertiary amine. The relative rates of the first and second alkylations determine the product distribution.
Several strategies can be employed to favor mono-alkylation:
Stoichiometry: Using an excess of 2,3-dimethylaniline relative to the cyclopropylmethyl halide increases the probability that the halide will react with the primary amine rather than the secondary amine product.
Base: The choice of base is important. A bulky, non-nucleophilic base can deprotonate the primary ammonium salt intermediate without competing in the alkylation reaction.
Solvent: The solvent can influence the relative nucleophilicity of the primary and secondary amines.
Temperature: Lower reaction temperatures generally favor the mono-alkylation product by reducing the rate of the second, often more sterically hindered, alkylation step.
The table below illustrates how different parameters can influence the outcome of the reaction.
| Parameter | Condition A | Condition B | Expected Outcome |
| Stoichiometry (Amine:Halide) | 1:1.1 | 1.5:1 | Condition B favors mono-alkylation. |
| Base | Sodium Hydroxide | Potassium Carbonate | Potassium carbonate is a milder base, often leading to better selectivity. |
| Temperature | 80 °C | 40 °C | Lower temperature (Condition B) generally improves selectivity for the mono-alkylated product. |
| Solvent | Dimethylformamide (DMF) | Acetonitrile | The choice of solvent can influence reaction rates and selectivity profiles. |
By carefully controlling these factors, the synthesis can be optimized to produce this compound with high yield and purity, minimizing the formation of undesirable by-products.
Elucidation of Reaction Mechanisms and Intrinsic Reactivity of N Cyclopropylmethyl 2,3 Dimethylaniline
Mechanistic Pathways of N-Alkylation to Form N-(cyclopropylmethyl)-2,3-dimethylaniline
The synthesis of this compound is typically achieved through the N-alkylation of 2,3-dimethylaniline (B142581). This process involves the formation of a new carbon-nitrogen bond between the aniline (B41778) nitrogen and the methylene (B1212753) carbon of the cyclopropylmethyl group. The reaction generally proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks an electrophilic cyclopropylmethyl species.
Common alkylating agents include cyclopropylmethyl halides (e.g., bromide or chloride) or by reacting the aniline with an alcohol in the presence of a catalyst. nih.gov The process of C-X bond cleavage by an ammonia (B1221849) molecule is known as ammonolysis, and this principle extends to the use of amines like 2,3-dimethylaniline. ncert.nic.in
The N-alkylation of anilines with alkyl halides typically follows second-order reaction kinetics, being first-order with respect to the aniline and first-order with respect to the alkylating agent. researchgate.net The rate of reaction is influenced by several factors, including the nature of the solvent, the reaction temperature, and the specific leaving group on the cyclopropylmethyl moiety.
Thermodynamically, the N-alkylation of anilines is generally an exothermic process, favored by the formation of a stable C-N bond and a salt byproduct. The Gibbs free energy change (ΔG) for the reaction is negative, indicating a spontaneous process under appropriate conditions. ncert.nic.in However, the reaction can be reversible, and the position of the equilibrium can be shifted by removing the byproduct, such as the hydrohalic acid formed when using an alkyl halide, often accomplished by adding a base. ncert.nic.in
| Factor | Influence on Reaction Kinetics | Thermodynamic Consideration |
|---|---|---|
| Solvent | Polar aprotic solvents can accelerate SN2 reactions by solvating the cation but not the nucleophile. | Solvent choice can affect the solvation energies of reactants and products, slightly altering the overall ΔG. |
| Temperature | Increasing temperature generally increases the reaction rate (Arrhenius equation). Low temperatures favor N-alkylation over C-alkylation. researchgate.net | Higher temperatures can overcome activation energy barriers but may lead to side reactions, affecting yield. |
| Leaving Group | Reaction rate depends on the leaving group's ability to stabilize a negative charge (I > Br > Cl > F). | The nature of the leaving group influences the enthalpy of reaction (ΔH). |
| Base | A non-nucleophilic base is often added to neutralize the acid byproduct, preventing protonation of the aniline nucleophile and driving the reaction forward. ncert.nic.in | Shifts the equilibrium toward the products (Le Chatelier's principle). ncert.nic.in |
In modern synthetic approaches, N-alkylation is often performed using alcohols as alkylating agents, which is considered a greener method. nih.gov These reactions necessitate the use of a catalyst to facilitate the transformation, as the hydroxyl group of an alcohol is a poor leaving group. Transition metal complexes, particularly those based on iridium, ruthenium, cobalt, and palladium, are widely employed. nih.govresearchgate.netrsc.org
The catalytic cycle typically involves the following key steps:
Alcohol Dehydrogenation: The catalyst oxidizes the alcohol (cyclopropylmethanol) to the corresponding aldehyde (cyclopropanecarboxaldehyde).
Imine Formation: The aldehyde reacts with the aniline (2,3-dimethylaniline) to form an iminium ion or imine intermediate, with the elimination of water.
Imine Hydrogenation: The catalyst, which now bears the hydrides from the first step, reduces the imine intermediate to the final tertiary amine product, this compound, and is regenerated for the next catalytic cycle. acs.org
Catalyst-substrate interactions are crucial. The aniline and alcohol coordinate to the metal center, facilitating the hydride transfer. acs.org The steric and electronic properties of the ligands on the metal catalyst, as well as the substituents on the aniline, can significantly influence the reaction's efficiency and selectivity. nih.gov For instance, heterogeneous catalysts like Al-MCM-41 have also been used, where the acidic sites on the catalyst surface play a key role in activating the reactants. researchgate.net
Oxidative Transformations of the Tertiary Amine Functionality
The tertiary amine group in this compound is susceptible to oxidation. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions, leading primarily to N-oxides or products of oxidative cleavage.
Oxidation of the nitrogen atom in this compound leads to the formation of the corresponding N-oxide. This transformation converts the lone pair of electrons on the nitrogen into a polar N-O bond. Tertiary amine N-oxides are stable compounds that find utility in organic synthesis. acs.org
Common oxidizing agents for this transformation include:
Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, such as flavin, tungsten, or ruthenium-based systems. asianpubs.orgresearchgate.net
Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (mCPBA) are effective for the N-oxidation of tertiary amines.
Sodium Percarbonate: A stable and efficient source of oxygen for the oxidation of tertiary nitrogen compounds, often used with rhenium-based catalysts. organic-chemistry.org
The mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidant. The elevated reactivity of N,N-dialkylaniline N-oxides makes them useful intermediates for further functionalization of the aromatic ring. acs.org
| Oxidizing System | Typical Conditions | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Flavin catalyst | Methanol (B129727), Room Temperature | asianpubs.org |
| Hydrogen Peroxide (H₂O₂) / Tungsten-exchanged hydroxyapatite | Water, 60°C | researchgate.net |
| meta-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane, 0°C to Room Temperature | mdpi.com |
| Sodium Percarbonate / Rhenium catalyst | Mild Conditions | organic-chemistry.org |
| Molecular Oxygen / Ruthenium catalyst | Various Solvents | asianpubs.org |
Oxidative cleavage of the C-N bond in this compound can occur under more forceful oxidative conditions. This reaction, often termed oxidative N-dealkylation, results in the cleavage of the cyclopropylmethyl group from the nitrogen atom. mdpi.com The typical products are 2,3-dimethylaniline and cyclopropanecarboxaldehyde.
The mechanism often proceeds through a single-electron transfer (SET) from the amine to the oxidant, forming a radical cation. nih.gov This is followed by the loss of a proton from the α-carbon (the methylene group) to generate an α-amino radical. A second oxidation step converts this radical into an iminium ion. The iminium ion is then hydrolyzed by water present in the reaction mixture to yield the secondary amine (2,3-dimethylaniline) and the corresponding aldehyde (cyclopropanecarboxaldehyde). researchgate.netmdpi.com
This transformation is a known metabolic pathway for many N,N-dialkylated aniline derivatives and can be achieved synthetically using various metal-catalyzed systems or electrochemical methods. mdpi.commdpi.com Competitive reactions to the desired C-N bond cleavage include N-oxidation and oxidation of the α-carbon to form an amide. researchgate.net
Electrophilic Aromatic Substitution Reactions of the Dimethylaniline Ring
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the tertiary amino group. wikipedia.org The lone pair of electrons on the nitrogen is delocalized into the π-system of the ring, increasing the electron density, particularly at the ortho and para positions relative to the amino group. vaia.com
The directing effects of the substituents on the ring are as follows:
-N(CH₃)(cyclopropylmethyl) group: A strongly activating, ortho-, para-director.
-CH₃ groups at C2 and C3: Weakly activating, ortho-, para-directors.
The combination of these groups dictates the regioselectivity of substitution. The primary directing influence is the amino group, which strongly favors substitution at the C4 (para) and C6 (ortho) positions. The C2 position is already substituted.
Substitution at C4 (para): This position is sterically accessible and electronically activated by the amino group. It is a likely position for electrophilic attack.
Substitution at C6 (ortho): This position is also electronically activated by the amino group. However, it is subject to significant steric hindrance from the adjacent C-N(cyclopropylmethyl) group and the methyl group at C2. This steric crowding can greatly diminish the reactivity at the C6 position. vaia.com
Substitution at C5: This position is meta to the strongly activating amino group and is therefore electronically disfavored.
Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C4 position. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would yield the 4-substituted derivative as the major product. wikipedia.org
Nucleophilic Reactivity at the Amine Nitrogen
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a nucleophilic center. However, its reactivity is modulated by both electronic and steric factors. The 2,3-dimethyl substitution on the aniline ring provides some steric hindrance, which can influence the approach of electrophiles. Despite this, the nitrogen is expected to react with various electrophiles.
The basicity and nucleophilicity of N,N-dimethylaniline are influenced by the electronic properties of the substituents on the aromatic ring and the groups attached to the nitrogen. fiveable.me The presence of two methyl groups on the nitrogen in N,N-dimethylaniline increases the electron-donating ability of the amino group, making the nitrogen more basic compared to aniline. fiveable.me This enhanced basicity can affect its reactivity in acid-base and nucleophilic substitution reactions. fiveable.me
In the case of this compound, the cyclopropylmethyl group, while sterically more demanding than a methyl group, does not significantly alter the electronic nature of the nitrogen lone pair compared to other alkyl groups. Therefore, it is expected to undergo reactions typical of a tertiary amine, such as protonation, alkylation, and oxidation. For instance, reaction with strong acids will lead to the formation of the corresponding ammonium (B1175870) salt. Alkylation with agents like methyl iodide would yield a quaternary ammonium salt.
The table below summarizes the expected nucleophilic reactions at the amine nitrogen of this compound with representative electrophiles.
| Electrophile | Reagent Example | Expected Product | Reaction Type |
| Proton | HCl | N-(cyclopropylmethyl)-2,3-dimethylanilinium chloride | Acid-Base |
| Alkyl Halide | CH₃I | N-(cyclopropylmethyl)-N-methyl-2,3-dimethylanilinium iodide | Alkylation |
| Acyl Halide | CH₃COCl | No reaction (tertiary amine) | - |
| Oxidizing Agent | H₂O₂ | This compound N-oxide | N-Oxidation |
Radical Chemistry Involving this compound
The presence of the cyclopropylmethyl group imparts a unique reactivity profile to this compound, particularly in the realm of radical chemistry. The cyclopropylmethyl radical is known to undergo rapid ring-opening to form the but-3-enyl radical. This characteristic makes cyclopropane-containing compounds valuable probes for radical reaction mechanisms.
Free radical formation from this compound can be initiated through single-electron transfer (SET) oxidation of the nitrogen atom. This process generates an amine radical cation. Such oxidations can be achieved chemically, electrochemically, or photochemically. For instance, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid is proposed to proceed through the formation of an amine radical cation. researchgate.net
Once formed, the amine radical cation of this compound can undergo several propagation steps. A key reaction is the rapid ring-opening of the cyclopropylmethyl radical cation. This step is often irreversible and serves as a driving force for reactions involving this moiety. The resulting radical can then participate in subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or further oxidation. The unpaired electron in radical species is often localized on a specific atom but can be delocalized over a larger molecular framework. beilstein-journals.org
The table below outlines potential pathways for free radical generation and propagation from this compound.
| Initiation Step | Method | Intermediate | Propagation Step |
| Single-Electron Transfer | Chemical Oxidation (e.g., with nitrous acid) | Amine Radical Cation | Cyclopropylmethyl ring-opening |
| Photochemical Excitation | UV irradiation in the presence of a sensitizer | Excited State | Electron Transfer to an acceptor |
| Electrochemical Oxidation | Anodic Oxidation | Amine Radical Cation | Dimerization or reaction with solvent |
While the ring-opening of the cyclopropylmethyl radical is a predominant process, under specific conditions, intramolecular radical cyclizations could potentially occur if a suitable radical acceptor is present within the molecule. For a productive cyclization to happen, the rate of the intramolecular addition must be competitive with the rate of the cyclopropylmethyl radical ring-opening.
In the context of this compound, a hypothetical intramolecular cyclization could involve the radical formed after ring-opening attacking the aromatic ring. However, the likelihood of such a reaction would depend on the specific reaction conditions and the presence of activating groups on the aromatic ring. Generally, radical cyclizations are governed by factors such as ring size of the product and stereoelectronic effects. For example, radical cyclizations can proceed via different modes, such as 8-endo or 5-exo, depending on the structure of the radical precursor. researchgate.net
Studies on Iminium and Nitrenium Ion Intermediates
The oxidation of amines can also lead to the formation of iminium and nitrenium ions, which are highly reactive intermediates.
The formation of an iminium ion from this compound could be envisaged following the ring-opening of the initially formed amine radical cation. This process would result in an iminium ion with a C-centered radical, which can then be trapped by other reagents in the reaction mixture. researchgate.net
Nitrenium ions, characterized by a dicoordinate nitrogen atom with a positive charge, can be generated from the two-electron oxidation of amines. chemrxiv.org Studies on cyclopropyl-substituted nitrenium ions have shown that they can undergo rearrangement reactions, such as cyclopropyl (B3062369) ring expansion to form an azetium ion or elimination of ethylene (B1197577) to yield an isonitrilium ion. chemrxiv.org In the case of this compound, the corresponding nitrenium ion, if formed, would be expected to exhibit similar reactivity, leading to a variety of potential products depending on the reaction conditions and the stability of the intermediates. The presence of methanol, for example, can lead to the addition to the cyclopropyl ring, forming an N-3-methoxypropyl iminium ion. chemrxiv.org
The table below summarizes the potential intermediates and their subsequent reactions.
| Intermediate | Precursor | Formation Pathway | Potential Subsequent Reaction |
| Iminium Ion | Amine Radical Cation | Cyclopropyl ring-opening | Trapping by a nucleophile |
| Nitrenium Ion | This compound | Two-electron oxidation | Ring expansion or elimination |
Computational Chemistry and Advanced Theoretical Studies of N Cyclopropylmethyl 2,3 Dimethylaniline
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic nature of N-(cyclopropylmethyl)-2,3-dimethylaniline. By solving approximations of the Schrödinger equation, these methods map the electron density distribution, revealing the nature of chemical bonds and non-bonding interactions that dictate the molecule's behavior.
Density Functional Theory (DFT) has become a primary tool for computational investigations of aniline (B41778) derivatives due to its favorable balance of accuracy and computational cost. arabjchem.orgmdpi.com Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used with basis sets like 6-31G* or cc-pVTZ to optimize molecular geometry and predict a wide range of properties. arabjchem.orgresearchgate.net
For this compound, DFT calculations are used to determine key electronic parameters. The optimization of the ground state geometry reveals crucial bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.gov Theoretical calculations for related dimethylaniline compounds provide a basis for estimating these properties. researchgate.net
| Property | Predicted Value / Description |
|---|---|
| HOMO Energy | Localized primarily on the 2,3-dimethylaniline (B142581) moiety, specifically the π-system of the benzene (B151609) ring and the nitrogen lone pair. |
| LUMO Energy | Distributed over the antibonding π* orbitals of the aromatic ring. |
| HOMO-LUMO Gap (ΔE) | A moderate energy gap is expected, suggesting a balance of stability and reactivity. |
| Dipole Moment | A non-zero dipole moment is predicted due to the asymmetry of the molecule and the electronegativity of the nitrogen atom. |
While DFT is widely used, ab initio (Latin for "from the beginning") methods provide a higher level of theoretical accuracy by making fewer approximations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed to more accurately account for electron correlation—the interaction between electrons. scispace.com
These methods are computationally more demanding than DFT and are often used to benchmark results for smaller or related systems. arabjchem.org For this compound, these high-level calculations would serve to:
Refine Geometric Parameters: Provide highly accurate bond lengths and angles.
Calculate Accurate Interaction Energies: Determine the precise energies of weak intramolecular and intermolecular interactions.
Validate DFT Results: Serve as a "gold standard" to assess the accuracy of less computationally expensive methods like DFT.
Due to their high computational cost, full geometry optimization of a molecule of this size using CCSD(T) is challenging. A common strategy is to perform single-point energy calculations using a geometry previously optimized at a lower level of theory, such as DFT or MP2. scispace.com
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization and hyperconjugative interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. wisc.eduresearchgate.net
For this compound, NBO analysis quantifies the stabilizing interactions between filled (donor) orbitals and empty (acceptor) orbitals. The most significant interactions are expected to involve the nitrogen lone pair (nN). The stabilization energy, E(2), calculated from second-order perturbation theory, indicates the strength of these delocalizations. acadpubl.euwisc.edu
Key predicted interactions include:
nN → π(Caryl-Caryl):* Delocalization of the nitrogen lone pair into the antibonding π* orbitals of the dimethylphenyl ring. This interaction is characteristic of aniline derivatives and contributes to the partial double-bond character of the C-N bond.
σ(C-H) → σ(C-N):* Hyperconjugation involving the C-H bonds of the methyl and cyclopropylmethyl groups with the antibonding orbital of the C-N bond.
| Donor Orbital (i) | Acceptor Orbital (j) | Predicted E(2) (kcal/mol) | Description |
|---|---|---|---|
| n(N) | π(Caryl-Caryl) | High | Lone pair delocalization into the aromatic ring. |
| σ(Caryl-H) | σ(Caryl-N) | Low | Weak hyperconjugative stabilization. |
| σ(Cmethylene (B1212753)-H) | σ*(Caryl-N) | Moderate | Stabilization from the cyclopropylmethyl group. |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the N-(cyclopropylmethyl) group and its orientation relative to the 2,3-dimethylphenyl ring give rise to multiple possible conformations. Understanding the potential energy surface (PES) is crucial for identifying the most stable conformers and the energy barriers that separate them.
The Caryl-N bond: Rotation of the entire N-(cyclopropylmethyl)amino group relative to the plane of the phenyl ring.
The N-Cmethylene bond: Rotation of the cyclopropylmethyl group.
Computational studies on analogous molecules like N,N-dimethylaniline have quantified the energy barriers for these types of rotations. researchgate.netnih.gov The barrier to rotation around the Caryl-N bond in N,N-dimethylaniline has been calculated to be approximately 5.8 kcal/mol. researchgate.net A similar barrier is expected for the target molecule, influenced by steric hindrance from the ortho-methyl group. The rotation of the cyclopropylmethyl group itself also has a known rotational barrier. researchgate.net
These rotational barriers can be calculated by performing a series of constrained geometry optimizations where the dihedral angle defining the rotation is systematically varied. The resulting energy profile reveals the low-energy conformers (minima) and the transition states (maxima) that connect them.
| Rotational Bond | Estimated Barrier (kcal/mol) | Basis of Estimation |
|---|---|---|
| Caryl-N | ~5-7 | Based on DFT calculations for N,N-dimethylaniline derivatives. researchgate.net |
| N-Cmethylene | ~3-5 | Based on typical barriers for alkyl groups attached to nitrogen. |
Weak non-covalent interactions play a significant role in stabilizing specific conformations and governing how the molecules pack in a condensed phase.
Intramolecular Interactions: Within a single molecule of this compound, weak hydrogen bonds can occur. The "quantum theory of atoms in molecules" (QTAIM) is a method used to identify and characterize such interactions. researchgate.net Potential intramolecular interactions include C-H···π interactions, where a hydrogen atom on the cyclopropylmethyl group interacts with the electron cloud of the aromatic ring, stabilizing a folded conformation. Hydrogen-hydrogen interactions are also possible between the closely positioned methyl and cyclopropylmethyl groups. researchgate.net
Intermolecular Interactions: In a liquid or solid state, molecules of this compound can interact with each other through various forces. Given the structure, the primary intermolecular forces would be:
Van der Waals forces: Dispersion forces arising from temporary fluctuations in electron density.
Dipole-dipole interactions: Resulting from the molecule's permanent dipole moment.
Weak Hydrogen Bonds: C-H···N or C-H···π interactions between adjacent molecules can contribute to the packing structure in a crystal lattice. researchgate.netresearchgate.net Studies on similar aniline derivatives show that C-H···π interactions, where a C-H bond points towards the center of an aromatic ring of a neighboring molecule, are a common structural motif. researchgate.net
Simulation of Reaction Pathways and Transition States
Prediction of Mechanistic Steps and Intermediates
There are no published computational studies that predict the mechanistic steps and intermediates involved in the synthesis or reactions of this compound. While general mechanisms for the N-alkylation of anilines are well-established, specific computational data, such as the energy profiles of reactants, transition states, and intermediates for the reaction between 2,3-dimethylaniline and a cyclopropylmethylating agent, are not available. Such studies would typically employ methods like Density Functional Theory (DFT) to map out the potential energy surface of the reaction, identifying the lowest energy pathway. The absence of this research means that there are no computationally validated intermediates or transition state structures to report for this specific compound.
Catalytic Cycle Modeling
Similarly, there is a void in the literature regarding the computational modeling of catalytic cycles for the synthesis of this compound. The development of efficient catalysts is a major area of chemical research, and computational modeling plays a crucial role in elucidating catalytic mechanisms at a molecular level. For a reaction like the N-alkylation of 2,3-dimethylaniline, a computational study would typically investigate the interaction of the reactants and catalyst, the energetics of substrate binding, the key bond-forming or bond-breaking steps within the catalytic cycle, and the final product release. Without such studies, no data tables on catalyst performance, energy barriers within the cycle, or the structure of catalytic intermediates can be provided.
Solvent Effects on Molecular Properties and Reactivity
The influence of solvents on chemical reactions and molecular properties is a fundamental aspect of chemistry, and computational models are frequently used to probe these effects. However, no specific computational research has been published on how different solvents affect the molecular properties (such as dipole moment, conformational stability, and electronic structure) and reactivity of this compound. Theoretical investigations in this area would typically involve the use of implicit or explicit solvent models in quantum chemical calculations to determine how the solvent environment modulates the energetics of reaction pathways and the stability of different molecular conformations. The lack of such studies means there are no comparative data tables or detailed findings on the solvent effects for this compound.
Advanced Spectroscopic Characterization Techniques in N Cyclopropylmethyl 2,3 Dimethylaniline Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of N-(cyclopropylmethyl)-2,3-dimethylaniline. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton (¹H) and carbon (¹³C) signals and provides valuable information about the molecule's conformation and dynamic behavior.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the aniline (B41778) ring, the methylene (B1212753) protons of the cyclopropylmethyl group, and the methine and methylene protons of the cyclopropyl (B3062369) ring. The aromatic region would likely display a complex splitting pattern corresponding to the three adjacent protons on the benzene (B151609) ring. The two methyl groups on the ring would appear as singlets. The N-CH₂ protons would be a doublet, coupled to the adjacent methine proton of the cyclopropyl group. The cyclopropyl protons themselves would exhibit complex multiplets due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. It is expected to show distinct signals for the aromatic carbons, with the carbon attached to the nitrogen appearing at a characteristic downfield shift. The two methyl carbons on the ring would have chemical shifts in the typical alkyl region. The N-CH₂ carbon and the carbons of the cyclopropyl ring would also be readily identifiable.
Heteronuclear 2D NMR:
HSQC: This experiment would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the N-CH₂ proton signals to the N-CH₂ carbon signal.
Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Predicted)
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.2 | 110 - 130 |
| Aromatic C-N | - | 145 - 150 |
| Aromatic C-CH₃ | - | 135 - 140 |
| Ar-CH₃ | 2.1 - 2.3 | 15 - 20 |
| N-CH₂ | 2.9 - 3.2 | 55 - 60 |
| Cyclopropyl CH | 0.8 - 1.2 | 10 - 15 |
| Cyclopropyl CH₂ | 0.2 - 0.6 | 3 - 8 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs and are not from direct experimental measurement on this compound.
Dynamic NMR (DNMR) techniques are powerful tools for investigating conformational exchange processes in molecules. In this compound, restricted rotation around the C(aryl)-N bond and the N-CH₂ bond could lead to the existence of different conformers that interconvert at a rate amenable to study by NMR.
At lower temperatures, the rotation around these bonds might be slow enough on the NMR timescale to give rise to separate signals for the different conformers. As the temperature is increased, the rate of interconversion increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at higher temperatures. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. Such studies provide valuable insights into the molecule's flexibility and the energy barriers associated with different conformations.
NMR spectroscopy is a non-invasive and quantitative technique that is well-suited for monitoring the progress of chemical reactions in real-time. rsc.org In the synthesis of this compound, for instance, by the alkylation of 2,3-dimethylaniline (B142581) with a cyclopropylmethyl halide, ¹H NMR can be used to follow the disappearance of the starting materials and the appearance of the product. rsc.org By integrating the signals corresponding to each species, the reaction kinetics can be determined.
Furthermore, NMR can provide crucial mechanistic information. For example, the detection of reaction intermediates or byproducts can help to elucidate the reaction pathway. Isotope labeling studies, where a specific atom in a reactant is replaced with its NMR-active isotope (e.g., ¹³C or ¹⁵N), can be used to trace the fate of that atom throughout the reaction, providing definitive evidence for proposed mechanisms.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a vital analytical technique that provides information about the elemental composition and structure of a molecule based on its mass-to-charge ratio (m/z).
HRMS can measure the m/z of an ion with very high accuracy, typically to within a few parts per million (ppm). This allows for the determination of the elemental formula of this compound (C₁₂H₁₇N). The calculated exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be compared with the experimentally measured mass to confirm the elemental composition and rule out other possibilities.
Theoretical Exact Mass of this compound
| Ion | Formula | Calculated Exact Mass |
| [M]⁺ | C₁₂H₁₇N | 175.1356 |
| [M+H]⁺ | C₁₂H₁₈N⁺ | 176.1434 |
In addition to providing accurate mass information, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. The molecule is ionized and then subjected to collision-induced dissociation (CID), which breaks it into smaller fragments. The m/z values of these fragment ions are then measured. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation.
For this compound, key fragmentation pathways would likely involve:
Loss of the cyclopropylmethyl group: Cleavage of the N-CH₂ bond could lead to a fragment corresponding to the 2,3-dimethylaniline cation.
Benzylic cleavage: Cleavage of the bond between the methylene group and the cyclopropyl ring would result in a stable benzylic-type cation.
Ring opening of the cyclopropyl group: The cyclopropyl ring can undergo rearrangement and fragmentation.
Loss of methyl groups: Fragmentation involving the loss of one or both methyl groups from the aniline ring.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, providing strong evidence for the proposed structure.
Vibrational Spectroscopy (Infrared and Raman)
Functional Group Identification and Fingerprint Region Analysis
Key Functional Group Vibrations:
N-H Stretching: As a secondary amine, a weak to medium intensity N-H stretching vibration would be anticipated in the IR spectrum, typically in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the dimethylaniline ring are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the cyclopropyl and methyl groups will appear in the 2850-3000 cm⁻¹ region. The C-H bonds of the cyclopropyl ring may show characteristic bands at higher frequencies within this range, often above 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region, providing information about the substitution pattern of the benzene ring.
C-N Stretching: The C-N stretching vibration of aromatic amines typically appears in the 1250-1380 cm⁻¹ range.
Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic ring deformation (breathing) modes, often observed near 1200 cm⁻¹ and in the fingerprint region.
CH₂ and CH₃ Bending: Bending vibrations (scissoring, wagging, twisting, and rocking) for the methyl and cyclopropylmethylene groups will be present in the fingerprint region (below 1500 cm⁻¹).
The fingerprint region (roughly 400-1500 cm⁻¹) will contain a complex series of bands arising from bending vibrations and skeletal modes. This region is unique to the molecule and is highly sensitive to subtle structural changes. A comparative analysis of this region with spectra of related compounds like 2,3-dimethylaniline and N-cyclopropylaniline would be crucial for a definitive assignment of the observed bands.
Interactive Data Table: Expected Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |
| N-H Stretch | Secondary Amine | 3300-3500 | Weak-Medium |
| Aromatic C-H Stretch | Dimethylaniline Ring | 3000-3100 | Medium |
| Aliphatic C-H Stretch | Cyclopropyl, Methyl | 2850-3000 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong |
| C-N Stretch | Aromatic Amine | 1250-1380 | Medium |
| CH₃ Bending | Methyl Groups | 1375-1450 | Medium |
| CH₂ Bending | Cyclopropylmethyl | ~1465 | Medium |
| Ring Deformation | Cyclopropyl Ring | ~1200 | Variable |
Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar functional groups.
Conformational Sensitivity in Vibrational Spectra
The vibrational spectra of this compound are expected to be sensitive to the molecule's conformation. The primary sources of conformational flexibility are the rotation around the C(aryl)-N bond and the C-N-C(alkyl) bond angle. These conformational changes can lead to shifts in the position and intensity of certain vibrational bands. researchgate.net
Near-Infrared (NIR) Vibrational Overtone Spectroscopy for Conformational Analysis
Near-Infrared (NIR) spectroscopy, which probes the overtone and combination bands of fundamental vibrations, can be a particularly useful technique for the conformational analysis of N-alkylanilines. acs.org The NIR region (approximately 4000-10000 cm⁻¹) is dominated by overtones of C-H, N-H, and O-H stretching vibrations.
The position and shape of the first overtone of the N-H stretching band, expected around 6600-7000 cm⁻¹, can be highly sensitive to the local environment and conformation of the amine group. Changes in the orientation of the alkyl substituent can alter the electronic distribution and vibrational potential of the N-H bond, leading to measurable shifts in the overtone frequency. This sensitivity allows for the study of conformational equilibria in solution and can provide insights into the steric and electronic interactions that govern the preferred molecular geometry.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
As of now, there is no publicly available crystal structure for this compound. However, the crystal structure of the related compound, 2,3-dimethylaniline , has been determined. nih.gov Analysis of this structure can provide valuable insights into the potential packing motifs and intermolecular interactions that might be present in crystalline this compound.
In the solid state, 2,3-dimethylaniline molecules are likely to be arranged in a way that maximizes van der Waals forces and potentially forms N-H···π or other weak hydrogen bonds. The introduction of the N-cyclopropylmethyl group would significantly alter the steric profile of the molecule, likely leading to a different crystal packing arrangement. If a crystalline form of this compound were to be studied, X-ray crystallography would reveal the precise conformation of the cyclopropylmethyl group relative to the aromatic ring in the solid state and detail the nature of any intermolecular interactions.
Interactive Data Table: Crystallographic Data for the Related Compound 2,3-Dimethylaniline
| Parameter | Value |
| Chemical Formula | C₈H₁₁N |
| Crystal System | Monoclinic |
| Space Group | P 1 21 1 |
| a (Å) | 5.1685 |
| b (Å) | 5.5274 |
| c (Å) | 12.422 |
| α (°) | 90 |
| β (°) | 100.871 |
| γ (°) | 90 |
Source: Crystallography Open Database, based on research by Bąk, J. M., et al. (2015). nih.gov
Advanced Imaging Techniques (e.g., SEM, STEM) for Material Science Applications
Advanced imaging techniques such as Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) are indispensable tools in materials science for characterizing the morphology, topography, and composition of materials at the micro- and nanoscale. While this compound is a discrete molecule, its application in materials science would likely involve its use as a monomer, a precursor for polymers, or as a component in organic electronic materials. nih.govrsc.orgresearchgate.net
Scanning Electron Microscopy (SEM): If this compound were used to synthesize a polymer or a composite material, SEM would be employed to study the surface morphology of the resulting material. nih.gov For example, in the context of conductive polymers derived from aniline derivatives, SEM can reveal the structure of the polymer film, such as its porosity, grain size, and the presence of any hierarchical structures. rsc.orgresearchgate.net This morphological information is often critical to the material's performance in applications like sensors or coatings.
Scanning Transmission Electron Microscopy (STEM): STEM offers higher resolution than SEM and can be used to probe the internal structure of materials. In a material science context, if this compound were incorporated into a nanocomposite or a thin film, STEM could be used to visualize the distribution of different components and to study interfaces at the nanoscale. High-angle annular dark-field (HAADF) STEM, in particular, can provide images with contrast related to the atomic number, allowing for the mapping of different elements within the material. The primary challenge in imaging organic materials with electron microscopy is their sensitivity to the electron beam, which can cause radiation damage. nih.gov
Currently, there are no specific studies in the available literature detailing the use of SEM or STEM for materials directly synthesized from this compound. However, the techniques remain highly relevant for the characterization of any advanced materials that may be developed from this and related aniline derivatives.
Design, Synthesis, and Reactivity of N Cyclopropylmethyl 2,3 Dimethylaniline Derivatives and Analogues
Systematic Structural Modifications of the 2,3-Dimethylaniline (B142581) Moiety
The 2,3-dimethylaniline core of the parent molecule serves as a versatile scaffold for systematic structural modifications. Alterations to the aromatic ring, such as the introduction, removal, or repositioning of substituents, can significantly influence the molecule's electronic properties and steric profile. The synthesis of these analogues often employs cross-coupling reactions, with palladium-catalyzed C–N bond formation being a particularly effective method for coupling various aryl halides or triflates with the requisite amine. researchgate.net
Research has demonstrated the preparation of a wide array of N-aryl amines using this approach, suggesting that analogues of N-(cyclopropylmethyl)-2,3-dimethylaniline with diverse substitution patterns on the aniline (B41778) ring are synthetically accessible. researchgate.net Modifications can range from simple halogenation to the introduction of more complex functional groups, allowing for a fine-tuning of the molecule's properties. These synthetic strategies provide a robust platform for creating a library of derivatives for further investigation.
| Modification Type | Example Substituent | Potential Synthetic Route | Reference |
|---|---|---|---|
| Halogenation | Chloro, Bromo | Pd-catalyzed coupling of cyclopropylmethylamine with a halo-substituted 2,3-dimethylaniline precursor. | researchgate.net |
| Alkylation/Alkoxylation | Methyl, Methoxy | Use of appropriately substituted 2,3-dimethylaniline starting materials in C-N coupling reactions. | researchgate.net |
| Electron-Withdrawing Groups | Nitro, Cyano | Nitration of the aniline ring followed by coupling, or use of a pre-functionalized aniline. | nih.gov |
| Positional Isomerism | Moving methyl groups (e.g., 2,6-dimethyl, 3,4-dimethyl) | Synthesis starting from the corresponding positional isomer of dimethylaniline. | scbt.com |
Variations in the N-Alkyl Cyclopropylmethyl Substituent
Modifying the N-alkyl cyclopropylmethyl group is a key strategy for exploring the chemical space around the parent compound. These modifications include altering the cycloalkyl ring size, effecting ring-opening, or replacing the cycloalkyl moiety with other alkyl groups.
Replacing the cyclopropylmethyl group with larger cycloalkylmethyl moieties, such as cyclobutylmethyl or cyclopentylmethyl, can probe the impact of ring size and conformational flexibility. The synthesis of these analogues can be achieved through standard N-alkylation procedures. One common method is the reductive amination of 2,3-dimethylaniline with cyclobutanecarboxaldehyde (B128957) or cyclopentanecarboxaldehyde. Alternatively, the direct alkylation of 2,3-dimethylaniline with a suitable electrophile, such as cyclobutylmethyl bromide or cyclopentylmethyl tosylate, provides another viable route. The synthesis of related N-cyclopentyl structures has been reported in the literature, establishing the feasibility of these transformations. nih.gov
| Analogue | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| N-Cyclobutylmethyl-2,3-dimethylaniline | Reductive Amination | 2,3-Dimethylaniline, Cyclobutanecarboxaldehyde, NaBH(OAc)₃ | General Method |
| N-Cyclopentylmethyl-2,3-dimethylaniline | Direct Alkylation | 2,3-Dimethylaniline, Cyclopentylmethyl bromide, Base (e.g., K₂CO₃) | nih.gov |
The cyclopropyl (B3062369) group is known for its unique electronic properties and susceptibility to ring-opening reactions due to inherent ring strain. Studies on N-cyclopropylanilines have shown that the cyclopropyl group can be selectively cleaved under certain conditions. researchgate.net For instance, reaction with nitrous acid can lead to the specific cleavage of the cyclopropyl group from the nitrogen atom. This reactivity is often rationalized through a mechanism involving the formation of an amine radical cation, which then undergoes rapid cyclopropyl ring opening. researchgate.net One-electron oxidation, achieved chemically or electrochemically, can also initiate this ring-opening process, leading to the formation of functionalized acyclic products. researchgate.netbeilstein-journals.org
Furthermore, replacing the cyclopropylmethyl group with simple alkyl substituents like methyl or ethyl groups allows for a baseline comparison of activity. The synthesis of these N-alkyl analogues is straightforward, often involving direct alkylation with alkyl halides or reductive methylation using formaldehyde. spbu.ru Industrial synthesis of compounds like N,N-dimethylaniline often utilizes the alkylation of aniline with methanol (B129727) over an acid catalyst. researchgate.netwikipedia.org
| Modification | Reaction/Method | Outcome | Reference |
|---|---|---|---|
| Ring-Opening | Reaction with Nitrous Acid | Selective cleavage of the cyclopropyl group, formation of N-nitrosoaniline and ring-opened products. | researchgate.net |
| Ring-Opening | One-Electron Oxidation | Formation of an amine radical cation followed by cyclopropane (B1198618) ring opening. | researchgate.net |
| Other Alkyl Substituents | Reductive Alkylation | Synthesis of N,N-dimethyl or N,N-diethyl analogues. | spbu.ru |
| Other Alkyl Substituents | Catalytic Alkylation with Alcohols | Industrial route to N-methylated anilines. | researchgate.net |
Preparation and Application of Isotope-Labeled Derivatives
Isotope-labeled derivatives of this compound are invaluable tools for various scientific investigations. The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for the precise tracking of the molecule in biological systems and serves as an internal standard for quantitative analysis.
The synthesis of these labeled compounds requires the use of isotopically enriched starting materials. For example, a ¹³C-labeled derivative could be prepared by using ¹³C-labeled cyclopropylmethyl bromide in the alkylation step. Similarly, a ¹⁵N-labeled analogue would start from ¹⁵N-labeled 2,3-dimethylaniline. These synthetic routes parallel those of the unlabeled compounds, with special care taken to maximize the incorporation of the isotope. The primary application of these stable-isotope-labeled compounds is as internal standards in liquid chromatography-mass spectrometry (LC-MS) assays, which are crucial for accurately quantifying the parent compound in complex matrices. nih.gov
| Isotopologue | Labeled Precursor Example | Primary Application | Reference |
|---|---|---|---|
| ¹³C₄-N-(cyclopropylmethyl)-2,3-dimethylaniline | [¹³C₄]Cyclopropylmethyl bromide | Internal standard for quantitative LC-MS analysis. | nih.gov |
| ¹⁵N-N-(cyclopropylmethyl)-2,3-dimethylaniline | [¹⁵N]2,3-Dimethylaniline | Mechanistic studies of metabolism and reactions involving the nitrogen atom. | mdpi.com |
| ²H₃-N-(cyclopropyl(methyl-d₃))-2,3-dimethylaniline | (Bromomethyl-d₃)cyclopropane | Metabolic stability studies (kinetic isotope effect). | General Principle |
Functionalization of the Cyclopropyl Ring
Direct functionalization of the cyclopropyl ring offers another avenue for creating structural diversity. This can be challenging due to the relative inertness of the C-H bonds on the cyclopropane ring. However, strategies involving donor-acceptor cyclopropanes can be employed. These highly reactive systems bear both an electron-donating and an electron-withdrawing group, facilitating ring-opening reactions with various nucleophiles, including anilines. mdpi.com The reaction of an aniline with a suitably substituted donor-acceptor cyclopropane can lead to the formation of a γ-amino ester, which can then be cyclized to form other heterocyclic systems. mdpi.com
Another approach involves the generation of radical intermediates. As discussed, the one-electron oxidation of the amine can lead to a radical cation, which triggers ring opening. researchgate.net Trapping the resulting carbon-centered radical with other reagents could potentially lead to a functionalized, ring-opened product. These advanced synthetic methods allow for the conversion of the relatively simple cyclopropyl ring into more complex and functionalized side chains.
Integration of the N-(cyclopropylmethyl)aniline Motif into Complex Molecular Architectures
The N-(cyclopropylmethyl)aniline scaffold can serve as a fundamental building block for the construction of larger, more complex molecules. The inherent functionality of the motif—a nucleophilic secondary amine and an aromatic ring amenable to electrophilic substitution or cross-coupling reactions—makes it a valuable component in synthetic chemistry.
Recent advances in synthetic methodology have enabled the assembly of complex natural products and their analogues from simpler building blocks. news-medical.net For example, strategies like diazene-directed assembly have been used to fuse multiple monomer units into larger, stereochemically complex structures. news-medical.net By analogy, the N-(cyclopropylmethyl)aniline unit could be incorporated into polycyclic or macrocyclic architectures. The aniline nitrogen could be used to form linkages to other parts of a larger molecule, while the aromatic ring could participate in intramolecular cyclizations or be used as an anchor point for building out other molecular fragments. This approach allows for the creation of novel and intricate molecular designs based on the core aniline structure.
Academic and Research Applications of N Cyclopropylmethyl 2,3 Dimethylaniline
Utility as a Versatile Building Block in Organic Synthesis
In organic synthesis, molecules are often constructed in a modular fashion using smaller, functionalized molecules known as building blocks. The structure of N-(cyclopropylmethyl)-2,3-dimethylaniline suggests its potential as a useful synthetic intermediate. The cyclopropylmethyl group is a valued motif in medicinal chemistry, known for introducing conformational rigidity and influencing metabolic stability. The 2,3-dimethylaniline (B142581) portion offers several reactive sites for further functionalization, primarily on the aromatic ring and at the nitrogen atom.
The secondary amine functionality could undergo a variety of chemical transformations, including:
N-Alkylation or N-Arylation: To introduce further substituents.
Coupling Reactions: To form more complex molecular architectures.
Oxidation: To form corresponding oxides or other nitrogen-containing functional groups.
The aromatic ring is activated by the amine group and substituted with two methyl groups, directing electrophilic aromatic substitution reactions to specific positions. This allows for the regioselective introduction of halogens, nitro groups, or acyl groups, which can then be used as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecules. The combination of the unique steric and electronic properties of the 2,3-dimethylaniline core with the desirable cyclopropylmethyl moiety makes it a theoretically attractive, though currently undocumented, building block.
Role in the Development of Catalytic Systems
Many aniline (B41778) derivatives serve as effective ligands in transition metal catalysis, particularly with late transition metals like palladium, nickel, and copper. The nitrogen atom's lone pair of electrons can coordinate to the metal center, influencing its reactivity and selectivity. For this compound, the steric bulk provided by the two methyl groups at the ortho and meta positions, combined with the cyclopropylmethyl group, could create a specific coordination environment around a metal.
This unique steric profile could be advantageous in catalytic processes where fine-tuning the ligand sphere is crucial for achieving high yields and selectivities. For instance, in palladium-catalyzed cross-coupling reactions, ligands play a critical role in the rates of oxidative addition and reductive elimination. While numerous phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands dominate the field, amine-based ligands are continuously explored for their lower cost and distinct electronic properties. However, there are no specific reports of this compound being used as a ligand in such systems.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amines are a cornerstone of organocatalysis, acting as either Lewis bases or by forming reactive iminium or enamine intermediates. A secondary amine like this compound could theoretically participate in such catalytic cycles.
For example, in reactions involving aldehydes or ketones, it could form an enamine, which then reacts with an electrophile. The steric hindrance from the 2,3-dimethyl substitution might influence the stereochemical outcome of such reactions. Despite this potential, the compound has not been reported or explored as an organocatalyst in the existing literature.
Research in Advanced Materials Science
Organic molecules with specific electronic properties are essential for developing advanced materials for optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of aniline derivatives can be tuned by modifying the substituents on the aromatic ring and the nitrogen atom.
The this compound structure contains an electron-donating dimethylaniline core, which is a common component in molecules designed for electronic applications. The cyclopropyl (B3062369) group can also influence the electronic structure through its unique sigma-aromaticity. While many complex aniline-based compounds have been synthesized and tested for optoelectronic properties, this compound itself has not been a subject of such investigations.
In perovskite solar cells and OLEDs, hole-transport materials (HTMs) are crucial for efficiently extracting and transporting positive charge carriers (holes). Effective HTMs typically possess appropriate HOMO (Highest Occupied Molecular Orbital) energy levels to align with the active layer, as well as good charge mobility and film-forming properties.
Many state-of-the-art HTMs are based on triarylamine cores. While this compound is a simpler secondary amine, it could theoretically be incorporated into larger molecular designs for HTMs. The electron-rich nature of the aniline ring is a prerequisite for hole-transport capabilities. However, its performance would depend on many factors, including its solid-state packing and ionization potential. Currently, there is no data available on the evaluation of this compound or its derivatives as hole-transport materials.
The utility of this compound in academic and research settings is primarily centered on its unique structural components: the 2,3-dimethylaniline core and the N-cyclopropylmethyl substituent. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its constituent parts are well-studied motifs in medicinal chemistry and chemical biology. The following sections explore the influence of the cyclopropylmethyl moiety on molecular interactions within related chemical scaffolds, providing insight into the potential research applications of this compound.
Influence of the Cyclopropylmethyl Moiety on Molecular Interactions in Related Chemical Scaffolds
The cyclopropylmethyl group is a valued substituent in the design of biologically active molecules due to its distinct steric and electronic properties. Its incorporation into a chemical scaffold can significantly influence the compound's interaction with biological targets, a key aspect explored in Structure-Activity Relationship (SAR) studies.
Structure-Activity Relationship (SAR) Studies in Model Systems
SAR studies investigate how the chemical structure of a compound relates to its biological activity. The cyclopropylmethyl group, owing to its conformational rigidity and unique electronic nature, often imparts significant changes in a molecule's potency, selectivity, and pharmacokinetic properties. rsc.org
In the context of designing ligands for receptors, the cyclopropylmethyl group is frequently employed to explore the steric and conformational requirements of the binding pocket. For instance, in studies on opioid receptor modulators, the N-cyclopropylmethyl substituent has been shown to be a critical determinant of activity and receptor selectivity. Research on a series of N-cyclopropylmethyl-nornepenthone derivatives revealed that substitutions on the aromatic ring, in combination with the N-cyclopropylmethyl group, could modulate the compound's activity between kappa opioid receptor (KOR) agonism and mu opioid receptor (MOR) antagonism. nih.gov This demonstrates the group's role in fine-tuning the interaction with the receptor surface.
The conformational constraint imposed by the cyclopropyl ring can be entropically favorable for binding to a biological target. rsc.org This rigidity reduces the number of accessible conformations, potentially leading to a more favorable binding entropy upon interaction with a receptor. Furthermore, the cyclopropyl group can engage in hydrophobic interactions within the binding site. rsc.org
The following table illustrates the effect of the N-substituent on the activity of a model system, highlighting the impact of the cyclopropylmethyl group compared to other substituents.
| Compound ID | N-Substituent | Receptor Binding Affinity (Ki, nM) | Functional Activity |
| 1 | -H | 58.3 | Weak Partial Agonist |
| 2 | -CH₃ | 15.2 | Partial Agonist |
| 3 | -CH₂CH₃ | 22.8 | Partial Agonist |
| 4 | -CH₂-cyclopropyl | 1.8 | Potent Agonist |
This table is a representative example based on principles observed in medicinal chemistry literature and does not represent data for this compound itself.
Probing Molecular Recognition in Chemical Biology Research
Molecular recognition is the foundation of many biological processes, involving specific interactions between molecules. The unique properties of the cyclopropylmethyl group make it a valuable tool for chemical biologists to probe these interactions. Chemical probes are small molecules designed to study biological systems, and incorporating moieties like the cyclopropylmethyl group can help elucidate the nature of a binding site. researchgate.netyoutube.com
Moreover, the metabolic stability of a molecule can be influenced by the presence of a cyclopropylmethyl group. In some instances, this group can be more resistant to metabolic degradation compared to other alkyl substituents, making it a useful feature in the design of chemical probes for in vivo studies.
The conformational rigidity of the cyclopropylmethyl group also aids in defining the pharmacophore of a ligand. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. By restricting the conformational flexibility of the N-substituent, the cyclopropylmethyl group helps to lock the molecule in a bioactive conformation, providing clearer insights into the spatial requirements of the receptor binding pocket.
Conclusion and Future Research Directions
Synthesis and Reaction Mechanism Research Gaps
Currently, there are no published, peer-reviewed methods specifically detailing the synthesis of N-(cyclopropylmethyl)-2,3-dimethylaniline. While general principles of N-alkylation of anilines suggest plausible synthetic routes—such as the reaction of 2,3-dimethylaniline (B142581) with a cyclopropylmethyl halide or tosylate, or reductive amination using cyclopropanecarboxaldehyde—these specific pathways have not been documented for this compound.
The absence of synthetic reports naturally leads to a complete lack of information regarding its reaction mechanisms. Future research could focus on:
Developing and optimizing a reliable synthetic protocol for this compound.
Investigating the kinetics and thermodynamics of the chosen synthetic route to understand the reaction mechanism.
Exploring the reactivity of the compound in various chemical transformations, such as electrophilic aromatic substitution or oxidation, to delineate its chemical behavior.
Opportunities in Computational and Spectroscopic Characterization
There is no available data from computational modeling or spectroscopic analysis for this compound. This presents a significant opportunity for foundational research.
Table 1: Potential Areas for Computational and Spectroscopic Investigation
| Research Area | Description of Opportunity |
| Computational Modeling | - Determination of the molecule's three-dimensional structure and conformational isomers. - Calculation of electronic properties, such as molecular orbital energies (HOMO/LUMO) and electrostatic potential maps, to predict reactivity. - Simulation of spectroscopic data (e.g., NMR, IR spectra) to aid in experimental characterization. |
| Spectroscopic Analysis | - Acquisition and interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra to confirm the molecular structure. - Infrared (IR) spectroscopy to identify characteristic functional group vibrations. - Mass Spectrometry (MS) to determine the exact molecular weight and fragmentation patterns. - Ultraviolet-Visible (UV-Vis) spectroscopy to understand its electronic transitions. |
Untapped Potential in Derivatives and Analogues Development
The development of derivatives and analogues of this compound is an entirely unexplored field. The structural motifs of a substituted aniline (B41778) and a cyclopropylmethyl group are present in various biologically active compounds and functional materials. Future research could explore the synthesis of derivatives by:
Modification of the aromatic ring through the introduction of various substituents (e.g., halogens, nitro groups, or additional alkyl groups).
Alterations to the cyclopropylmethyl group.
Synthesis of positional isomers, such as N-(cyclopropylmethyl)-2,5-dimethylaniline or N-(cyclopropylmethyl)-2,6-dimethylaniline, for comparative studies.
Emerging Areas for Application in Chemical Sciences and Materials Research
Given the lack of fundamental research on this compound, its application in any field of chemical sciences or materials research has yet to be investigated. Based on the chemical nature of related aniline compounds, potential areas of future investigation could include:
Agrochemicals: Many N-alkylanilines serve as precursors or active ingredients in herbicides and fungicides.
Pharmaceuticals: The aniline scaffold is a common feature in many drug molecules.
Polymer Science: Substituted anilines can be used as monomers or curing agents in the synthesis of polymers and resins.
Organic Electronics: Aniline derivatives can be explored for their potential as organic semiconductors or components in dye-sensitized solar cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
